5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Mechanism of Action
Target of Action
A structurally similar compound, a chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, is known to inhibit bruton’s tyrosine kinase (btk) .
Mode of Action
If it acts similarly to the btk inhibitor mentioned above, it may bind to the kinase, inhibiting its activity and leading to downstream effects .
Biochemical Pathways
If it acts as a BTK inhibitor, it could affect pathways related to B-cell receptor signaling .
Pharmacokinetics
A related compound showed very low solubility in different media , which could impact its bioavailability.
Result of Action
A structurally similar compound showed noticeable intracellular in vitro anti-tubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through several methods. One notable method involves the iridium-catalyzed asymmetric hydrogenation of heteroaromatics with multiple nitrogen atoms. This method uses substrate activation to achieve high enantiomeric excess (up to 99%) and is efficient for large-scale synthesis .
Another method involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-alkoxyenone or enaminone .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of catalytic hydrogenation processes, which are scalable and cost-effective. The use of chiral catalysts and substrate activation strategies are crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Catalytic hydrogenation can reduce the compound to its tetrahydro form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields tetrahydropyrazolo[1,5-a]pyrimidine derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is a core structure in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides
- 7-Heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides
- 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Uniqueness
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a core structure in drug development make it a valuable compound in scientific research .
Properties
IUPAC Name |
5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-2-3-12-8(11-6)7(4-9)5-10-12/h5-6,11H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKURNPMVEXUGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C(=C(C=N2)C#N)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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